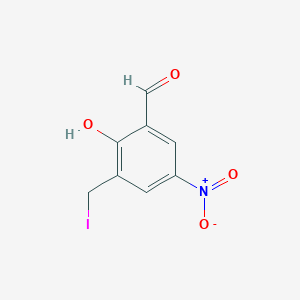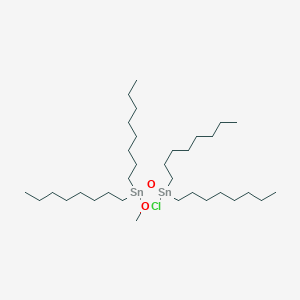
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both chlorine and methoxy groups attached to a tin-based framework. Organotin compounds have a wide range of applications, particularly in industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of organotin precursors with appropriate chlorinating and methoxylating agents. One common method involves the reaction of tetraoctyltin with chlorine gas and methanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also requires stringent safety measures due to the reactive nature of the starting materials and the potential hazards associated with organotin compounds.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organotin derivatives.
Oxidation and Reduction: The tin center can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tin oxides and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and thiols. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the primary reagent.
Major Products Formed
Substitution Reactions: Various organotin derivatives with different functional groups.
Oxidation and Reduction: Tin oxides or reduced tin species.
Hydrolysis: Tin oxides and other hydrolyzed products.
Scientific Research Applications
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include:
Coordination Chemistry: Formation of complexes with other molecules.
Redox Reactions: Participation in oxidation-reduction processes.
Substitution Reactions: Exchange of ligands at the tin center.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-methoxypropane
- 1-Chloro-3-methoxybenzene
- 1-Chloro-3-methoxypropan-2-one
Uniqueness
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its specific combination of chlorine, methoxy, and tetraoctyltin groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
72945-93-8 |
|---|---|
Molecular Formula |
C33H71ClO2Sn2 |
Molecular Weight |
772.8 g/mol |
IUPAC Name |
chloro-[methoxy(dioctyl)stannyl]oxy-dioctylstannane |
InChI |
InChI=1S/4C8H17.CH3O.ClH.O.2Sn/c4*1-3-5-7-8-6-4-2;1-2;;;;/h4*1,3-8H2,2H3;1H3;1H;;;/q;;;;-1;;;2*+1/p-1 |
InChI Key |
VHMFGBJMVFWOHU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC)O[Sn](CCCCCCCC)(CCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


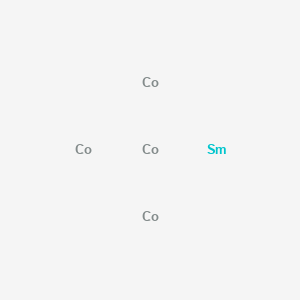
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)




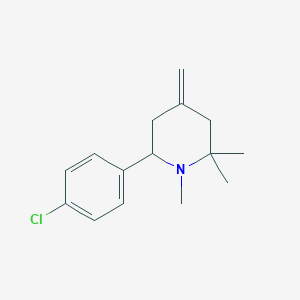

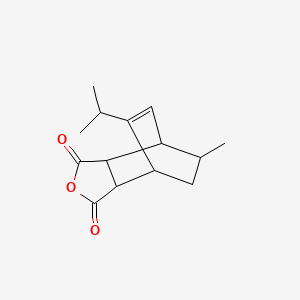

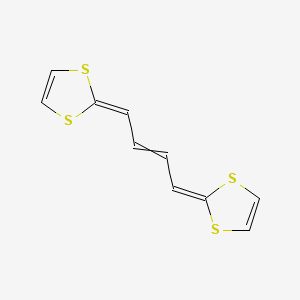
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)

